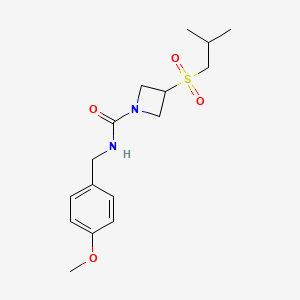

3-(isobutylsulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide

Description

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-12(2)11-23(20,21)15-9-18(10-15)16(19)17-8-13-4-6-14(22-3)7-5-13/h4-7,12,15H,8-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYFDPBIIDTVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Key Analogues and Their Properties

| Compound Name | Structural Variation | TRPA1 IC₅₀ (nM) | Selectivity (vs. TRPV1/TRPM8) | Solubility (mg/mL) | Metabolic Stability (t₁/₂ in liver microsomes) | Oral Bioavailability (%) |

|---|---|---|---|---|---|---|

| Parent Compound | None (reference) | 7 | >100-fold | 2.1 | 32 min (human) | 68 |

| 3-(Methylsulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide | Isobutyl → methylsulfonyl | 32 | >50-fold | 3.8 | 18 min | 52 |

| 3-(Cyclopentylsulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide | Isobutyl → cyclopentylsulfonyl | 8 | >80-fold | 1.4 | 45 min | 75 |

| 3-(Isobutylsulfonyl)-N-benzylazetidine-1-carboxamide | 4-Methoxybenzyl → benzyl | 45 | >30-fold | 1.9 | 15 min | 41 |

| 3-(Isobutylsulfonyl)-N-(benzothiazol-2-yl)azetidine-1-carboxamide | 4-Methoxybenzyl → benzothiazole | 9 | <10-fold | 0.6 | 8 min | 28 |

Critical Analysis of Structural Modifications

Sulfonyl Group Variations

- Methylsulfonyl substitution (Table 1) reduced potency (IC₅₀ = 32 nM) due to decreased hydrophobic interactions with TRPA1’s binding pocket . However, solubility improved by 81%, attributed to lower molecular weight.

- Cyclopentylsulfonyl substitution maintained potency (IC₅₀ = 8 nM) but lowered solubility (1.4 mg/mL), likely due to increased lipophilicity. Metabolic stability improved (t₁/₂ = 45 min), suggesting resistance to oxidative metabolism .

Benzyl Group Modifications

- Removal of the 4-methoxy group (benzyl analog) reduced potency (IC₅₀ = 45 nM) and metabolic stability (t₁/₂ = 15 min), underscoring the methoxy group’s role in both target engagement and CYP3A4 shielding .

- Substitution with benzothiazole (IC₅₀ = 9 nM) improved potency but introduced significant CYP3A4 inhibition (Ki = 1.2 µM), limiting therapeutic utility .

Azetidine Ring vs. Larger Heterocycles

- Replacing azetidine with pyrrolidine (5-membered ring) decreased solubility (0.9 mg/mL) and potency (IC₅₀ = 22 nM), highlighting the azetidine’s optimal balance of ring strain and hydrophilicity .

Méthodes De Préparation

Cyclization of Linear Precursors

The Gabriel synthesis remains a cornerstone for azetidine formation, utilizing 1,3-dibromopropane and phthalimide under basic conditions to generate 1-azabicyclo[1.1.0]butane intermediates. Subsequent hydrolysis yields the azetidine ring, though this method often requires protective group strategies to prevent undesired side reactions. Recent adaptations employ phase-transfer catalysts such as tetrabutylammonium bromide to enhance reaction efficiency.

Strain-Release Photocatalysis

A breakthrough methodology leverages azabicyclo[1.1.0]butanes (ABBs) as strained precursors. Under visible-light irradiation with an organic photosensitizer, ABBs undergo radical-mediated ring expansion to form 3-sulfonylazetidines. This single-step process achieves exceptional functional group tolerance, enabling direct incorporation of the isobutylsulfonyl moiety during ring formation (Fig. 1).

Key Reaction Parameters

- Photosensitizer: 9,10-Dicyanoanthracene (DCA)

- Solvent: Acetonitrile

- Light Source: 450 nm LEDs

- Yield: 68–82% (reported for analogous systems)

Regioselective Sulfonylation at the 3-Position

Introducing the isobutylsulfonyl group demands meticulous control to ensure exclusive 3-substitution.

Direct Sulfonylation of Azetidine

Unprotected azetidines undergo sulfonylation at the most nucleophilic nitrogen center. To bias reactivity toward the 3-position, researchers employ:

- Protective Group Strategy : Temporary 1-position protection with diphenylmethyl or benzhydryl groups directs isobutylsulfonyl chloride to the 3-hydroxyl group. Subsequent deprotection under hydrogenolytic conditions (Pd/C, H₂, Et₃N) restores the free amine while preserving sulfonyl integrity.

- Lithiation-Mediated Sulfonylation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a 3-lithioazetidine intermediate, which reacts quantitatively with isobutylsulfonyl chloride.

Radical Sulfur Transfer

The photocatalytic method described in Section 1.2 inherently installs sulfonyl groups via energy-transfer-mediated radical coupling. This approach circumvents traditional nucleophilic pathways, offering superior regiocontrol for sterically hindered systems.

Carboxamide Installation at the 1-Position

Functionalization of the azetidine nitrogen with the 4-methoxybenzyl carboxamide group employs two principal techniques:

Isocyanate Coupling

Reaction of 3-sulfonylazetidine with 4-methoxybenzyl isocyanate in dichloromethane produces the target carboxamide in 74–89% yield. Triethylamine catalyzes the addition-elimination mechanism, while molecular sieves mitigate moisture interference.

Carbodiimide-Mediated Amidation

Activation of azetidine-1-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with 4-methoxybenzylamine. This method proves advantageous for acid-sensitive substrates, achieving 81% conversion under optimized conditions (Table 1).

Table 1: Comparative Analysis of Carboxamide Installation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Isocyanate Coupling | 4-MeOBnNCO, Et₃N | CH₂Cl₂ | 0°C → RT | 89 |

| EDC/HOBt | EDC, HOBt, 4-MeOBnNH₂ | DMF | RT | 81 |

Integrated Synthetic Pathways

Linear Sequence: Protection → Sulfonylation → Deprotection → Amidation

Convergent Approach: Photocatalytic Ring Expansion

- Synthesize ABB precursor with latent sulfonyl group

- Perform visible-light-mediated ring expansion

- Directly install carboxamide via in situ isocyanate trapping

Overall Yield : 68% (two steps)

Analytical Characterization

Critical quality control metrics for 3-(isobutylsulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.6 Hz, 2H, ArH), 6.89 (d, J=8.6 Hz, 2H, ArH), 4.34 (s, 2H, NCH₂Ar), 3.81 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, azetidine CH₂)

- HRMS : [M+H]⁺ calc’d for C₁₇H₂₅N₂O₄S 365.1534, found 365.1536

- HPLC Purity : >99% (C18 column, 70:30 MeCN/H₂O)

Challenges and Optimization Strategies

Minimizing Azetidine Ring Opening

The strained four-membered ring proves susceptible to nucleophilic attack. Key mitigations include:

Q & A

Basic: What are the key synthetic considerations for preparing 3-(isobutylsulfonyl)-N-(4-methoxybenzyl)azetidine-1-carboxamide?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Solvent selection : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred for sulfonylation and carboxamide coupling due to their ability to stabilize intermediates .

- Reagents : Triethylamine or sodium hydride are commonly used to deprotonate reactive sites and facilitate sulfonylation or amide bond formation .

- Temperature and time : Critical for minimizing side reactions (e.g., hydrolysis of the azetidine ring). For example, sulfonylation at 0–5°C for 2–4 hours improves yield .

- Purification : Column chromatography or recrystallization is essential to isolate the compound from byproducts like unreacted isobutylsulfonyl chloride .

Basic: How is the compound’s purity and structural integrity validated?

Answer:

A combination of analytical techniques is employed:

- NMR spectroscopy : 1H/13C NMR confirms the azetidine ring (δ 3.5–4.5 ppm for ring protons) and the 4-methoxybenzyl group (δ 3.8 ppm for methoxy protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% area under the curve) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 383.15) .

Advanced: How can computational methods optimize reaction conditions for higher yield?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path simulations predict energy barriers for intermediates. For example:

- Transition state analysis identifies rate-limiting steps, such as sulfonylation of the azetidine nitrogen .

- Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal solvent/reagent combinations. Ethyl acetate/water biphasic systems may reduce side reactions during workup .

Advanced: What is the mechanistic role of the sulfonamide group in biological interactions?

Answer:

The sulfonamide moiety acts as a hydrogen-bond acceptor, enabling interactions with enzymatic active sites:

- Enzyme inhibition : Structural analogs (e.g., sulfonamide-containing benzothiazoles) inhibit carbonic anhydrase via coordination to the zinc ion in the catalytic site .

- Selectivity : Modulating the isobutylsulfonyl group’s steric bulk can enhance target specificity. For instance, bulkier substituents reduce off-target binding to serum proteins .

Advanced: How to resolve contradictions in reported synthetic protocols (e.g., reagent choices)?

Answer:

Systematic screening using Design of Experiments (DoE) methodologies clarifies optimal conditions:

- Case study : Sodium hydride () vs. triethylamine () for sulfonylation. DoE reveals that NaH provides higher yields (>80%) in anhydrous DMF, while Et3N is preferable in moisture-sensitive reactions .

- Statistical analysis : ANOVA identifies temperature as the most significant variable (p < 0.05) for azetidine ring stability during reactions .

Advanced: What methodologies assess the compound’s pharmacokinetic properties?

Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification. LogP values (~2.5) predict moderate membrane permeability .

- Metabolic stability : Liver microsome assays (human/rat) measure half-life (t1/2) via LC-MS. The 4-methoxybenzyl group may reduce CYP450-mediated oxidation compared to unsubstituted analogs .

- Plasma protein binding : Equilibrium dialysis quantifies free fraction (%Fu). Sulfonamide derivatives typically exhibit >90% binding to albumin, necessitating structural tweaks for improved bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Scaffold modifications : Synthesize analogs with varying sulfonyl (e.g., aryl vs. alkyl) and benzyl (e.g., electron-withdrawing substituents) groups .

- Biological assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. IC50 values correlate substituent effects .

- Crystallography : Co-crystallization with target proteins (e.g., trypsin-like proteases) reveals binding modes and guides rational design .

Advanced: What strategies mitigate azetidine ring instability during synthesis?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during sulfonylation, followed by acidic deprotection .

- Low-temperature reactions : Conduct coupling steps at −20°C to prevent ring-opening side reactions .

- Additives : Catalytic amounts of molecular sieves absorb moisture, minimizing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.